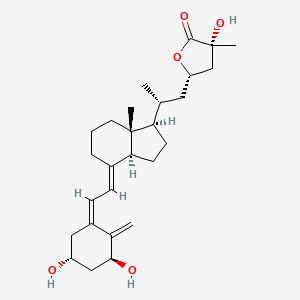![molecular formula C11H17N5O10P2S B10773810 [33P]2MeSADP](/img/structure/B10773810.png)
[33P]2MeSADP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [33P]2MeSADP involves the incorporation of radioactive phosphorus-33 into the 2-methylthioadenosine-5’-diphosphate molecule. The process typically starts with the synthesis of 2-methylthioadenosine, followed by phosphorylation to form the diphosphate. The radioactive phosphorus is introduced during the phosphorylation step .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle radioactive materials. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production is typically done in small batches due to the radioactive nature of the compound and its specific use in research .
Chemical Reactions Analysis
Types of Reactions
[33P]2MeSADP undergoes various chemical reactions, including:
Phosphorylation: The introduction of phosphate groups.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Binding Reactions: Interaction with specific receptors, such as P2Y12.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Phosphorylating agents:
Enzymes: Such as kinases, which facilitate phosphorylation.
Buffers: To maintain the pH during reactions.
Major Products Formed
The major products formed from the reactions of this compound include phosphorylated intermediates and hydrolyzed products. The binding reactions primarily result in the formation of receptor-ligand complexes .
Scientific Research Applications
[33P]2MeSADP is widely used in scientific research, particularly in the following areas:
Chemistry: Studying the kinetics and mechanisms of phosphorylation reactions.
Biology: Investigating the role of P2Y receptors in cellular signaling and platelet aggregation.
Medicine: Developing and testing antiplatelet drugs that target P2Y12 receptors.
Industry: Used in the development of diagnostic tools and assays for platelet function .
Mechanism of Action
The mechanism of action of [33P]2MeSADP involves its binding to P2Y receptors, particularly P2Y12. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent platelet aggregation. The molecular targets involved in this pathway include G-protein-coupled receptors and downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
2-methylthioadenosine-5’-triphosphate (2MeSATP): Another analogue of ADP used to study P2Y receptors.
Adenosine diphosphate (ADP): The endogenous ligand for P2Y receptors.
Clopidogrel: An antiplatelet drug that targets P2Y12 receptors
Uniqueness
[33P]2MeSADP is unique due to its radiolabeled nature, which allows for precise tracking and quantification in biochemical assays. This makes it an invaluable tool in research settings where understanding the dynamics of receptor-ligand interactions is crucial .
Properties
Molecular Formula |
C11H17N5O10P2S |
|---|---|
Molecular Weight |
477.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxy(33P)phosphoryl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1/i27+2,28+2 |
InChI Key |
WLMZTKAZJUWXCB-JLOOSCHCSA-N |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[33P](=O)(O)O[33P](=O)(O)O)O)O)N |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)
![(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773745.png)
![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)
![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10773752.png)
![[(E,5S)-5-[(1R,4aS,7E,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate](/img/structure/B10773770.png)

![[18F]-FMeQNB](/img/structure/B10773781.png)
![(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one](/img/structure/B10773785.png)
![(1R,6R,8S,9S,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773791.png)
![[11C]butylthio-TZTP](/img/structure/B10773794.png)
![[(1S,2S,3S,4S,5S,6S,8S,9S,10S,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773800.png)
![methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate](/img/structure/B10773802.png)
